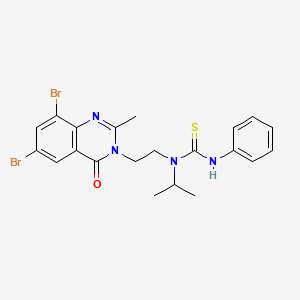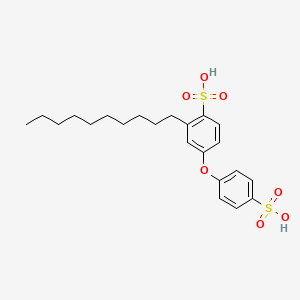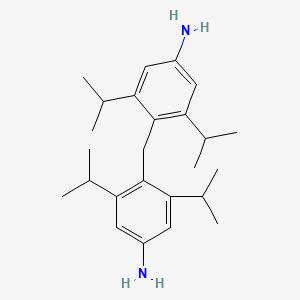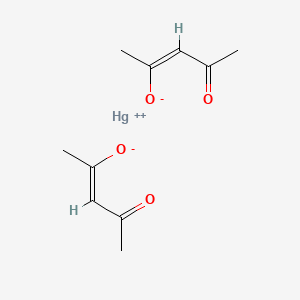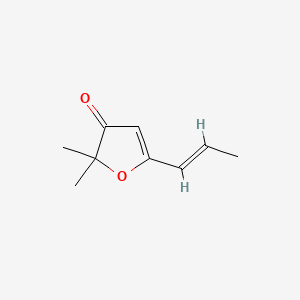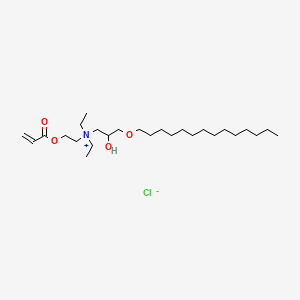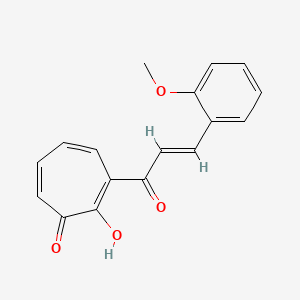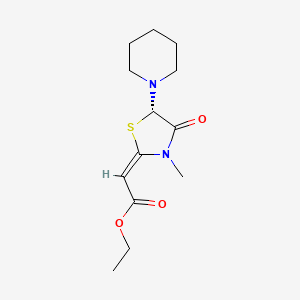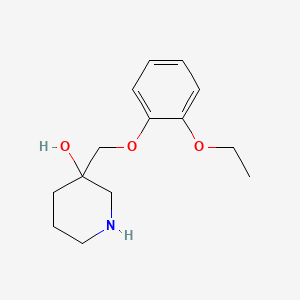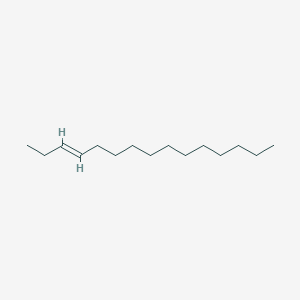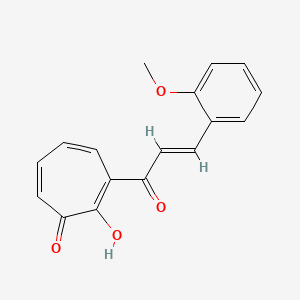
Carbamic acid, (5-(acetylhydroxyamino)pentyl)-, phenylmethyl ester (9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EC 700-416-9, also known by its CAS number 92700-68-0, is a chemical compound registered under the European Chemicals Agency (ECHA). This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of EC 700-416-9 involves several synthetic routes. One common method includes the oligomerisation and alkylation of 2-phenylpropene and phenol. This process typically requires specific reaction conditions such as controlled temperature and the presence of catalysts to ensure the desired product is formed .
Industrial Production Methods
In industrial settings, the production of EC 700-416-9 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment to maintain the required temperature and pressure conditions, along with continuous monitoring to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
EC 700-416-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxygenated derivatives, while reduction reactions may yield hydrogenated products .
Wissenschaftliche Forschungsanwendungen
EC 700-416-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Wirkmechanismus
The mechanism of action of EC 700-416-9 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to EC 700-416-9 include:
- 2,4,6-tri-tert-butylphenol
- 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one .
Uniqueness
EC 700-416-9 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in different scientific and industrial contexts set it apart from similar compounds .
Eigenschaften
CAS-Nummer |
92700-68-0 |
|---|---|
Molekularformel |
C15H22N2O4 |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
benzyl N-[5-[acetyl(hydroxy)amino]pentyl]carbamate |
InChI |
InChI=1S/C15H22N2O4/c1-13(18)17(20)11-7-3-6-10-16-15(19)21-12-14-8-4-2-5-9-14/h2,4-5,8-9,20H,3,6-7,10-12H2,1H3,(H,16,19) |
InChI-Schlüssel |
DXFYIBHRRGRJGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCCCCNC(=O)OCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


